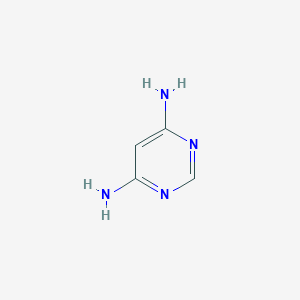

4,6-Diaminopirimidina

Descripción general

Descripción

4,6-Diaminopyrimidine (DAP) is a class of organic chemical compounds that include two amine groups on a pyrimidine ring . It is used in the preparation of pharmaceutical goods .

Synthesis Analysis

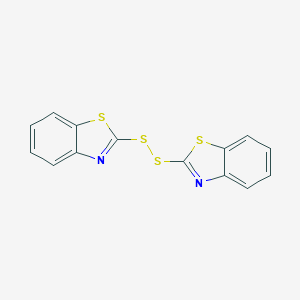

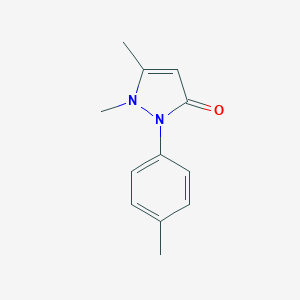

A series of substituted diheteroaryl sulfides was synthesized by the reaction of 4,6-diaminopyrimidine-2(1H)-thione with fluoro- and chloroheteroaromatic compounds in the presence of Na2CO3 in acetonitrile under reflux conditions . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Molecular Structure Analysis

The molecular formula of 4,6-Diaminopyrimidine is C4H6N4, with an average mass of 110.117 Da and a monoisotopic mass of 110.059242 Da .

Chemical Reactions Analysis

4,6-Diaminopyrimidine-2(1H)-thione reacts with fluoro- and chloroheteroaromatic compounds chemoselectively as S- rather than N-nucleophile . The structures of the synthesized compounds were confirmed by IR, 1H, 19F, and 13C NMR spectroscopy, as well as elemental analysis and X-ray structural analysis .

Physical and Chemical Properties Analysis

4,6-Diaminopyrimidine has a molecular weight of 110.12 and is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Aplicaciones Científicas De Investigación

Farmacéuticos: Agentes Anticancerígenos

La 4,6-Diaminopirimidina sirve como estructura central en la síntesis de compuestos con potentes actividades anticancerígenas. Sus derivados se han explorado por su capacidad para inhibir la proliferación celular en diversas líneas celulares cancerosas. El anillo de pirimidina, siendo un componente clave del ADN y el ARN, permite el diseño de moléculas que pueden interferir con los procesos de replicación y transcripción del ADN, convirtiéndolo en un objetivo valioso en la terapia contra el cáncer .

Aplicaciones Antimicrobianas y Antifúngicas

Este compuesto ha mostrado promesa en el desarrollo de nuevos agentes antimicrobianos y antifúngicos. Su similitud estructural con los nucleótidos naturales le permite actuar como un inhibidor competitivo para las enzimas involucradas en la síntesis de nucleótidos, lo cual es crucial para el crecimiento y la multiplicación de microorganismos patógenos .

Química Agrícola: Pesticidas

En el campo de la química agrícola, los derivados de la this compound se utilizan para crear pesticidas. Estos compuestos pueden interrumpir el ciclo de vida de las plagas a nivel molecular, proporcionando un medio eficaz para proteger los cultivos sin dañar el medio ambiente .

Ciencia de Materiales: Semiconductores Orgánicos

Los investigadores están investigando el uso de this compound en la síntesis de semiconductores orgánicos. Su capacidad para donar electrones la convierte en una candidata para crear materiales que pueden utilizarse en diodos orgánicos emisores de luz (OLED) y otros dispositivos electrónicos .

Bioquímica: Inhibidores Enzimáticos

Debido a sus propiedades estructurales, la this compound es una candidata potencial para el diseño de inhibidores enzimáticos. Puede imitar el estado de transición de las reacciones enzimáticas o unirse al sitio activo de las enzimas, inhibiendo así su función, lo cual es una estrategia común en el desarrollo de fármacos .

Neurociencia: Agentes Neuroprotectores

Los derivados del compuesto se están explorando por sus propiedades neuroprotectoras. Pueden ofrecer un potencial terapéutico en enfermedades neurodegenerativas al proteger las células neuronales del daño o la muerte .

Cosmética: Tratamientos para la Caída del Cabello

La this compound se encuentra en formulaciones para el tratamiento de la caída del cabello. Se sabe que reduce la caída del cabello y aumenta la masa y la densidad del cabello, convirtiéndolo en un ingrediente valioso en productos cosméticos destinados a tratar trastornos del cabello .

Química Analítica: Estándares de Cromatografía

En química analítica, la this compound se puede utilizar como un estándar en cromatografía para ayudar a identificar y cuantificar las sustancias dentro de una muestra. Sus propiedades bien definidas la hacen adecuada para su uso como compuesto de referencia en diversas técnicas analíticas .

Mecanismo De Acción

Target of Action

4,6-Diaminopyrimidine is a structural analog of pyrimidine, a key component of DNA and RNA. It has been found to target Hematopoietic Progenitor Kinase 1 (HPK1) , a member of the germinal center kinase family of serine/threonine kinases . HPK1 is mainly expressed by hematopoietic cells and plays a crucial role in immune response .

Mode of Action

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for dna synthesis and cell multiplication . This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver .

Biochemical Pathways

It is known that pyrimidine analogs like pyrimethamine inhibit the dihydrofolate reductase, thereby blocking the biosynthesis of purines and pyrimidines . This inhibition disrupts DNA synthesis and cell multiplication, leading to the death of the parasite .

Pharmacokinetics

A study on a similar compound, 14-o-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin (dptm), showed that after intravenous, intramuscular, and oral administrations, dptm was rapidly absorbed and metabolized in rats . The half-life of DPTM was found to be between 1.70–4.70 hours for different doses .

Result of Action

It is known that pyrimidine analogs like pyrimethamine lead to the failure of nuclear division at the time of schizont formation in erythrocytes and liver, resulting in the death of the parasite .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4,6-Diaminopyrimidine interacts with various enzymes, proteins, and other biomolecules. It is a part of many dihydrofolate reductase inhibitor drugs . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

4,6-Diaminopyrimidine has shown potent anticancer activity against certain cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,6-Diaminopyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Diaminopyrimidine change over time. It has been observed to have good stability and weak inhibitory activity on cytochrome P450 (CYP) isoforms . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4,6-Diaminopyrimidine vary with different dosages in animal models. It has been observed that 4,6-Diaminopyrimidine is rapidly absorbed and metabolized in rats with the half-life (t1/2) of 1.70–1.86, 3.23–3.49 and 4.38–4.70 for 10, 25 and 75 mg/kg doses, respectively .

Metabolic Pathways

4,6-Diaminopyrimidine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4,6-Diaminopyrimidine is transported and distributed within cells and tissues. It is diffused into all the tested tissues, especially into the intestine and lung . It interacts with transporters or binding proteins, affecting its localization or accumulation.

Propiedades

IUPAC Name |

pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISVBCMQSJUHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275776 | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-56-2 | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

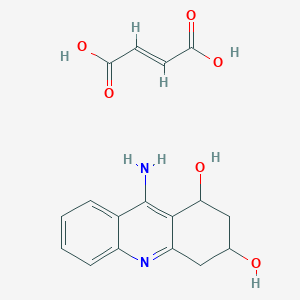

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

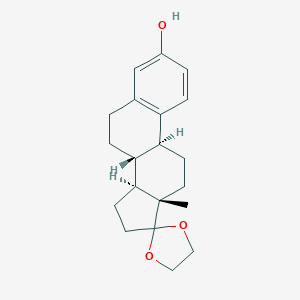

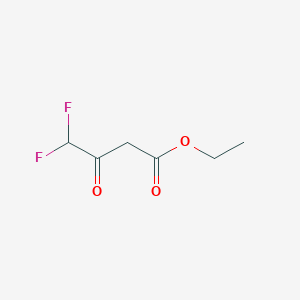

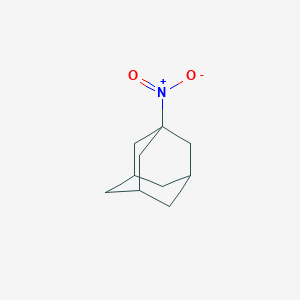

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)